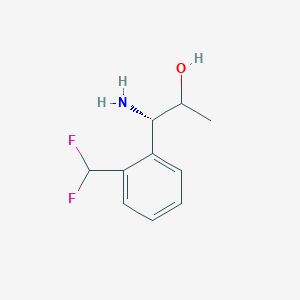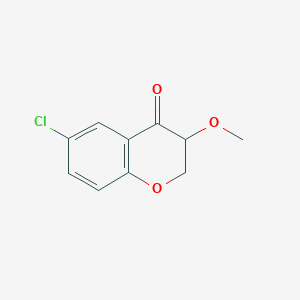![molecular formula C14H11ClO3 B13051586 5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13051586.png)
5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl carboxylic acid family This compound is characterized by the presence of a biphenyl core with a carboxylic acid group, a hydroxyl group, a methyl group, and a chlorine atom attached to different positions on the biphenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a biphenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Halogenation: Introduction of the chlorine atom can be achieved through electrophilic aromatic substitution using chlorine gas (Cl₂) or a chlorinating agent like thionyl chloride (SOCl₂).
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide (H₂O₂) or a hydroxylating agent.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide (CH₃I) or a similar methylating agent.
Carboxylation: Finally, the carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent or the hydrolysis of an ester.
Industrial Production Methods
Industrial production of 5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-Chloro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid
- 5’-Bromo-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 5’-Chloro-2’-methoxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
5’-Chloro-2’-hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H11ClO3 |
|---|---|
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
4-(5-chloro-2-hydroxy-4-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H11ClO3/c1-8-6-13(16)11(7-12(8)15)9-2-4-10(5-3-9)14(17)18/h2-7,16H,1H3,(H,17,18) |
Clave InChI |
LXNILFFDIGCQTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C2=CC=C(C=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropylbenzo[D]thiazol-5-OL](/img/structure/B13051508.png)
![(1E,3Z)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13051513.png)
![ethyl (2S)-2-[[4-(aminomethyl)phenyl]sulfonyl-methylamino]-4-methylpentanoate;hydrochloride](/img/structure/B13051521.png)

![Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13051541.png)

![6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13051551.png)
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13051568.png)





